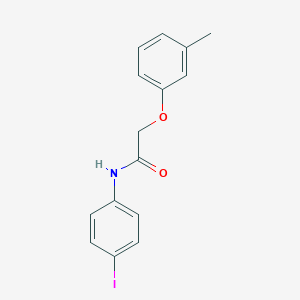![molecular formula C21H21NO2S4 B269539 N-{[mesityl(2-thienylsulfanyl)methylene]-lambda~4~-sulfanylidene}-4-methylbenzenesulfonamide](/img/structure/B269539.png)
N-{[mesityl(2-thienylsulfanyl)methylene]-lambda~4~-sulfanylidene}-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[mesityl(2-thienylsulfanyl)methylene]-lambda~4~-sulfanylidene}-4-methylbenzenesulfonamide, commonly known as MTSEA, is a sulfhydryl reactive compound that has been widely used in scientific research. This compound is a member of the MTSES family of compounds that are used for the modification of cysteine residues in proteins. MTSEA has been used in various applications, including protein structure studies, enzyme kinetics, and drug discovery.
Mechanism of Action
MTSEA reacts with cysteine residues in proteins through a nucleophilic substitution reaction. The sulfhydryl group of the cysteine residue attacks the electrophilic carbon of the MTSEA molecule, resulting in the formation of a disulfide bond.
Biochemical and Physiological Effects
MTSEA has been shown to have a variety of biochemical and physiological effects. This compound can modify the activity of enzymes by reacting with cysteine residues that are critical for enzyme function. MTSEA has also been shown to affect the function of ion channels and transporters by modifying cysteine residues that are involved in channel gating and substrate binding.
Advantages and Limitations for Lab Experiments
MTSEA has several advantages for lab experiments. This compound is highly reactive and can selectively modify cysteine residues in proteins. MTSEA is also relatively easy to synthesize and can be obtained in large quantities. However, MTSEA has some limitations for lab experiments. This compound can react with other nucleophilic groups in proteins, such as lysine residues, which can complicate data interpretation. MTSEA can also be toxic to cells at high concentrations, which can limit its use in certain applications.
Future Directions
There are several future directions for the use of MTSEA in scientific research. One potential application is in the study of protein-protein interactions. MTSEA can be used to selectively modify cysteine residues in one protein, which can then be used to study the interaction with another protein. This approach could be used to investigate the mechanisms of protein-protein interactions and to identify potential drug targets.
Another future direction for the use of MTSEA is in the development of new drugs. MTSEA can be used to modify cysteine residues in drug targets, which can then be used to identify compounds that selectively bind to the modified protein. This approach could be used to develop new drugs with improved efficacy and specificity.
Conclusion
MTSEA is a sulfhydryl reactive compound that has been widely used in scientific research. This compound has several advantages for lab experiments, including its high reactivity and ease of synthesis. MTSEA has been used in various applications, including protein structure studies, enzyme kinetics, and drug discovery. There are several future directions for the use of MTSEA in scientific research, including the study of protein-protein interactions and the development of new drugs.
Synthesis Methods
MTSEA can be synthesized using a multi-step process that involves the reaction of 2-thiophenethiol with mesityl chloride to produce 2-(mesitylsulfanyl)thiophene. This compound is then reacted with para-toluenesulfonyl chloride to produce N-{[mesityl(2-thienylsulfanyl)methylene]-lambda~4~-sulfanylidene}-4-methylbenzenesulfonamide.
Scientific Research Applications
MTSEA has been widely used in scientific research as a tool for the modification of cysteine residues in proteins. This compound can react with cysteine residues to form disulfide bonds, which can be used to study protein structure and function. MTSEA has also been used in enzyme kinetics studies to investigate the role of cysteine residues in enzyme catalysis.
properties
Product Name |
N-{[mesityl(2-thienylsulfanyl)methylene]-lambda~4~-sulfanylidene}-4-methylbenzenesulfonamide |
|---|---|
Molecular Formula |
C21H21NO2S4 |
Molecular Weight |
447.7 g/mol |
IUPAC Name |
4-methyl-N-[[thiophen-2-ylsulfanyl-(2,4,6-trimethylphenyl)methylidene]-λ4-sulfanylidene]benzenesulfonamide |
InChI |
InChI=1S/C21H21NO2S4/c1-14-7-9-18(10-8-14)28(23,24)22-27-21(26-19-6-5-11-25-19)20-16(3)12-15(2)13-17(20)4/h5-13H,1-4H3 |
InChI Key |
OSODGKHGZUUSJS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S=C(C2=C(C=C(C=C2C)C)C)SC3=CC=CS3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S=C(C2=C(C=C(C=C2C)C)C)SC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B269459.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B269463.png)
![N-[4-(acetylamino)phenyl]-4-isopropylbenzamide](/img/structure/B269464.png)

![2-[(4-fluorobenzoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B269469.png)



![2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B269477.png)

